2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone
Descripción
2-[(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core substituted with a 5-bromo-2-oxoindolylidene methyl group at position 2 and a 2-chlorophenyl group at position 2. The quinazolinone scaffold is renowned for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . Structural analogs of this compound often exhibit varied biological activities depending on substituent patterns, making comparative analysis critical for understanding structure-activity relationships (SAR).
Propiedades
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrClN3O2/c24-13-9-10-19-15(11-13)16(22(29)27-19)12-21-26-18-7-3-1-5-14(18)23(30)28(21)20-8-4-2-6-17(20)25/h1-12H,(H,27,29)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLXDYPKXCVLFI-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table and discussion highlight structural and functional distinctions between the target compound and related derivatives reported in the literature.
Table 1: Structural and Analytical Comparison
Key Observations:
Core Structure and Bioactivity: The target compound’s quinazolinone core aligns with derivatives reported for antitumor and antimicrobial activities . In contrast, triazole-thione (e.g., ) and oxadiazole-thione (e.g., ) cores are associated with distinct functionalities, such as antimicrobial action or NLO properties.
Substituent Effects: Halogenation: The 5-bromo and 2-chloro groups in the target compound may enhance electrophilicity and membrane permeability compared to non-halogenated analogs. For example, the 3-chlorophenyl group in contributes to π-π stacking interactions critical for binding to microbial targets. Indole vs.
Spectral and Crystallographic Trends :
- IR peaks for C=N (1649 cm⁻¹) and C=S (1275 cm⁻¹) in correlate with electronic conjugation in heterocyclic systems, a feature likely shared with the target compound.
- The oxadiazole derivative exhibits hydrogen-bonded dimerization, a property that could influence the solubility and stability of the target compound if similar interactions exist.
Bromination steps (e.g., using Br₂ in acetic acid, as in ) may be relevant for introducing the 5-bromo substituent.
Research Implications
The structural uniqueness of 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone positions it as a candidate for further pharmacological screening, particularly in kinase inhibition or DNA intercalation studies. Comparative crystallography and SAR analyses with analogs like and could elucidate its mechanism of action and optimize its bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
